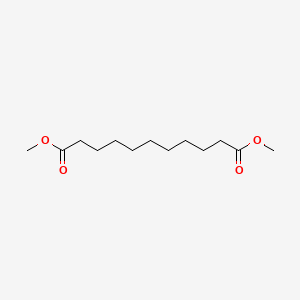

Dimethyl undecanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl undecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-16-12(14)10-8-6-4-3-5-7-9-11-13(15)17-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJFIHHYMBJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196587 | |

| Record name | Dimethyl undecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4567-98-0 | |

| Record name | 1,11-Dimethyl undecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4567-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl undecanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004567980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4567-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl undecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl undecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Dimethyl undecanedioate?

An In-depth Technical Guide to the Physical Properties of Dimethyl Undecanedioate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of chemical compounds is fundamental. This guide provides a detailed overview of the physical properties of this compound, complete with experimental protocols for their determination and a logical workflow for material characterization.

Physical Properties of this compound

This compound is a diester with the molecular formula C13H24O4.[1][2][3][4][5][6] It is also known by other names, including Dimethyl 1,9-nonanedicarboxylate and Undecanedioic acid, dimethyl ester.[1][6] The quantitative physical properties are summarized in the table below for ease of reference.

| Physical Property | Value | Conditions |

| Molecular Weight | 244.33 g/mol | |

| Physical State | Solid / Liquid | The substance is reported as a solid, but with a low melting point, it may also be encountered as a liquid.[1][2][7][8] |

| Melting Point | 17-19 °C | |

| Boiling Point | 123-124 °C | at 2 mmHg[7][8][9] |

| Density | 0.983 g/mL | at 20 °C[7][8][9] |

| Refractive Index | 1.440 | at 20 °C (nD)[7][8] |

| Flash Point | 109 °C | |

| Solubility | Insoluble in water, soluble in organic solvents. | General property of esters with longer carbon chains.[10][11][12][13] |

| Purity | >98% | Commercially available purity.[1][2] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of a crystalline solid.[14][15]

-

Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure :

-

Ensure the sample of this compound is dry and in powdered form.[15]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[16]

-

Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[16]

-

Place the capillary tube into the heating block of the melting point apparatus.[15]

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (17-19°C).[17]

-

Decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[14][17]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[16]

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[14]

-

A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[14]

-

Boiling Point Determination (Micro Scale Capillary Method)

This method is ideal when only a small amount of the liquid sample is available.[18]

-

Apparatus : Thiele tube or other heating bath (e.g., melting point apparatus), thermometer, small test tube, capillary tube (sealed at one end).

-

Procedure :

-

Place a small amount (a few milliliters) of this compound into the small test tube.[19]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[20]

-

Attach the test tube to a thermometer.[20]

-

Immerse the assembly in a heating bath (e.g., oil bath in a Thiele tube).[20]

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[20]

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[20]

-

Record the barometric pressure as the boiling point is pressure-dependent.[19]

-

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume used for measuring the density of liquids.[21]

-

Apparatus : Pycnometer, analytical balance.

-

Procedure :

-

Clean and dry the pycnometer and weigh it accurately (m1).

-

Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside, and weigh the pycnometer filled with water (m2).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, bring it to the same temperature (20°C), adjust the level to the mark, dry the outside, and weigh it (m3).

-

Calculate the density of this compound using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 20°C

-

Solubility Determination (Shake-Flask Method)

This is a common method for determining the solubility of a substance in a particular solvent.[22]

-

Apparatus : Conical flasks with stoppers, mechanical shaker or magnetic stirrer, constant temperature bath, analytical balance, filtration apparatus.

-

Procedure :

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a conical flask.

-

Seal the flask and place it in a constant temperature bath on a shaker.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are included. Filtration may be necessary.

-

Analyze the concentration of this compound in the saturated solution using a suitable analytical technique (e.g., gas chromatography, HPLC).

-

The determined concentration is the solubility of the compound in that solvent at that temperature.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of a chemical substance like this compound.

Caption: Workflow for Physical Characterization of this compound.

References

- 1. larodan.com [larodan.com]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. This compound | C13H24O4 | CID 78321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Undecanedioic acid, dimethyl ester [webbook.nist.gov]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 4567-98-0 [m.chemicalbook.com]

- 9. This compound | 4567-98-0 [chemicalbook.com]

- 10. scienceinfo.com [scienceinfo.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemconnections.org [chemconnections.org]

- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. mt.com [mt.com]

- 22. lup.lub.lu.se [lup.lub.lu.se]

Dimethyl undecanedioate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl Undecanedioate, a dicarboxylic acid ester. The document is structured to furnish researchers, scientists, and professionals in drug development with essential data, including its chemical identifiers and physicochemical properties. While direct biological data on this compound is limited in publicly accessible literature, this guide also explores the known applications and biological significance of its parent compound, undecanedioic acid, to provide a basis for potential research directions.

Core Chemical and Physical Data

This compound is the dimethyl ester of undecanedioic acid.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 4567-98-0 | [1][3] |

| Molecular Formula | C₁₃H₂₄O₄ | [1][3][4][5] |

| Molecular Weight | 244.33 g/mol | [1][3][5] |

| Physical State | Solid | [4] |

| Purity | >98% | [1][4] |

| Synonyms | Undecanedioic acid, dimethyl ester; Dimethyl 1,9-nonanedicarboxylate; Hendecanedioic acid dimethyl ester | [1][4] |

Contextual Biological and Pharmacological Relevance: Undecanedioic Acid

While research directly focusing on the biological activities of this compound is not extensively available, its parent compound, undecanedioic acid, has been investigated for various applications, offering valuable insights for future studies.

Undecanedioic acid is a long-chain dicarboxylic acid with established industrial uses in the synthesis of polymers like high-performance polyamides, hot-melt adhesives, and lubricants.[6][7] In the context of life sciences, it has demonstrated notable biological activities. For instance, it is active against the dermatophytes T. rubrum, T. mentagrophytes, and M. canis at a concentration of 1 mM.[8] Furthermore, undecanedioic acid has been utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) that exhibit anticancer activity in cancer cells with mutant EGFR.[8] It has also been identified in human aortas with atherosclerotic lesions and in the urine of patients undergoing hopantenate therapy.[9]

The applications of undecanedioic acid span several fields:

Experimental Protocols

Synthesis of Undecanedioic Acid

A reported method for the synthesis of undecanedioic acid involves the reaction of α-nitro ketone with sodium hydroxide (B78521) in methanol (B129727), followed by oxidation.[9]

Materials:

-

α-nitro ketone

-

Methanol (MeOH)

-

1 N Sodium Hydroxide (NaOH)

-

0.5 M Disodium hydrogen phosphate (B84403) (Na₂HPO₄)

-

Oxone® (Potassium peroxymonosulfate)

-

Brine (saturated NaCl solution)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the α-nitro ketone (0.7 mmol) in methanol (4.2 ml).

-

Add 25 ml of 0.5 M Na₂HPO₄ in 1 N NaOH to the solution.

-

Heat the resulting mixture at 70 °C for 1-4 hours.

-

Cool the solution to room temperature.

-

Add a solution of Oxone® (1.75 mmol) in water (3 ml).

-

After 4 hours, dilute the mixture with brine (10 ml).

-

Acidify the mixture to pH 2 with a 10% solution of HCl.

-

Extract the product with ethyl acetate (3 x 20 ml).

-

Wash the combined organic layers with brine (10 ml).

-

Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield the pure dicarboxylic acid.[9]

Standard esterification methods, such as Fischer esterification (refluxing the dicarboxylic acid with methanol in the presence of a strong acid catalyst), could then be employed to synthesize this compound.

Proposed Investigational Workflow

Given the absence of direct biological data for this compound, a logical first step for researchers would be to investigate its potential biological activities. The following workflow outlines a hypothetical approach, drawing parallels from studies on other dimethyl esters like dimethyl fumarate (B1241708), which is known to modulate signaling pathways involved in inflammation and oxidative stress.[11][12]

Caption: Proposed workflow for investigating the biological activity of this compound.

Potential Signaling Pathways for Investigation

Based on the known activities of structurally related dicarboxylic acids and their esters, several signaling pathways could be prioritized for investigation. For instance, dimethyl fumarate is known to activate the NRF2 pathway, which is a key regulator of cellular antioxidant responses.[11] It has also been shown to modulate the NF-κB and JAK-STAT signaling pathways, which are critical in inflammation. A hypothetical signaling cascade that could be investigated for this compound is presented below.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

This guide provides foundational information on this compound for researchers and professionals in drug development. While direct biological data is sparse, the information on its parent compound, undecanedioic acid, and the proposed investigational workflows offer a starting point for future research into the potential therapeutic applications of this molecule.

References

- 1. larodan.com [larodan.com]

- 2. Undecanedioic acid, dimethyl ester (CAS 4567-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. calpaclab.com [calpaclab.com]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Page loading... [wap.guidechem.com]

- 7. UNDECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Undecanedioic acid | 1852-04-6 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dimethyl fumarate abrogates striatal endoplasmic reticulum stress in experimentally induced late-stage Huntington’s disease: Focus on the IRE1α/JNK and PERK/CHOP trajectories - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dimethyl Undecanedioate from Undecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl undecanedioate from undecanedioic acid, focusing on the widely utilized Fischer esterification method. This document details the reaction principles, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound, the dimethyl ester of undecanedioic acid, is a valuable chemical intermediate with applications in various industries, including the synthesis of polymers, lubricants, and active pharmaceutical ingredients. The conversion of undecanedioic acid, a dicarboxylic acid, to its corresponding dimethyl ester is a fundamental organic transformation. The most common and efficient method for this synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

The reaction involves heating undecanedioic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid. The use of excess methanol is crucial as it shifts the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. This reversible reaction can achieve high yields under optimized conditions.

Reaction Principle: Fischer-Speier Esterification

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the ester and regenerate the acid catalyst.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Fischer esterification, based on established protocols for similar dicarboxylic acids.

| Parameter | Value/Range | Catalyst | Yield (%) | Reference |

| Molar Ratio (Methanol:Undecanedioic Acid) | 10:1 to 20:1 | H₂SO₄ | >90 | General Protocol |

| Catalyst Loading (H₂SO₄) | 1-5 mol% | H₂SO₄ | High | General Protocol |

| Reaction Temperature | Reflux (approx. 65 °C) | H₂SO₄ | - | General Protocol |

| Reaction Time | 2 - 8 hours | H₂SO₄ | >90 | General Protocol |

Detailed Experimental Protocol

This section provides a detailed laboratory procedure for the synthesis of this compound.

4.1. Materials and Reagents

-

Undecanedioic acid (1.0 eq)

-

Anhydrous Methanol (10-20 eq)

-

Concentrated Sulfuric Acid (1-5 mol%)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

4.2. Reaction Setup and Procedure

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add undecanedioic acid and anhydrous methanol.

-

With continuous stirring, slowly add the catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle.

-

Maintain the reflux with stirring for 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4.3. Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the product can be further purified by vacuum distillation. The boiling point of this compound is 123-124 °C at 2 mmHg.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from undecanedioic acid via Fischer esterification is a robust and high-yielding method. Careful control of reaction conditions, particularly the use of excess methanol and an acid catalyst, ensures efficient conversion. The purification protocol described allows for the isolation of a high-purity product suitable for further applications in research and development. This guide provides the necessary technical details for the successful execution of this important chemical transformation.

References

An In-depth Technical Guide to the Solubility of Dimethyl Undecanedioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl undecanedioate, a long-chain aliphatic diester. Given the limited direct experimental data for this specific compound, this guide incorporates analogous data from structurally similar diesters, namely dimethyl sebacate (B1225510) (a C10 diester) and dimethyl dodecanedioate (B1236620) (a C12 diester), to provide valuable insights into its expected solubility behavior. This document also outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound (C13H24O4) is the dimethyl ester of undecanedioic acid. Its long aliphatic chain and terminal ester groups dictate its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in various fields, including its use as a plasticizer, lubricant, and as an intermediate in the synthesis of polymers and fragrances.

Solubility Profile

Analogous Solubility Data

The following tables summarize the available solubility data for dimethyl sebacate and dimethyl dodecanedioate in various organic solvents. This data provides a strong indication of the expected solubility behavior of this compound.

Table 1: Solubility of Dimethyl Sebacate in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 0.301 g/L |

| Ethanol | - | Soluble |

| Ether | - | Soluble |

Note: Qualitative solubility data indicates general miscibility.

Table 2: Qualitative Solubility of Dimethyl Dodecanedioate

| Solvent | Solubility |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Note: This qualitative data suggests limited but present solubility in these polar organic solvents.

Based on this analogous data, this compound is anticipated to exhibit good solubility in non-polar to moderately polar organic solvents such as ethers and chlorinated hydrocarbons, and lower solubility in highly polar solvents like water and short-chain alcohols.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of a compound. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.[2][3][4]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Conical flask with stopper

-

Filter paper and funnel

-

Evaporating dish

-

Thermostatic water bath (optional, for temperature control)

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After equilibration, allow the solution to stand undisturbed to let the excess solid settle.

-

Carefully filter the supernatant to remove any undissolved solid.

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Evaporate the solvent from the dish. This can be done at room temperature or by gentle heating in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent has completely evaporated, dry the evaporating dish containing the solute residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the evaporating dish with the dry solute.

-

The solubility is then calculated as the mass of the dissolved solute per volume of the solvent.

Shake-Flask Method

The shake-flask method is another robust and widely accepted technique for determining thermodynamic solubility.[5][6][7][8][9]

Materials:

-

This compound

-

Selected organic solvent

-

Small vials with screw caps

-

Shaker or orbital incubator

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

-

Syringes and filters

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vials tightly.

-

Place the vials in a shaker or orbital incubator set at a constant temperature.

-

Shake the vials for an extended period (e.g., 24-48 hours) to ensure the system reaches equilibrium.

-

After the incubation period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The logical flow of determining the solubility of a compound can be visualized to better understand the process.

Caption: Workflow for experimental solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, leveraging data from analogous long-chain diesters to predict its behavior. Detailed experimental protocols for the gravimetric and shake-flask methods have been presented to enable researchers to accurately determine its solubility in solvents relevant to their specific applications. The provided workflow visualization further clarifies the logical steps involved in solubility measurement. This information serves as a valuable resource for scientists and professionals in drug development and other fields where the controlled dissolution of such compounds is critical.

References

- 1. Dimethyl dodecanedioate CAS#: 1731-79-9 [m.chemicalbook.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. scribd.com [scribd.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Dimethyl Undecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dimethyl undecanedioate (CAS No: 4567-98-0), a saturated long-chain dicarboxylic acid methyl ester. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.[1] The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and provide expected values for spectra recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | Singlet | 6H | -OCH₃ |

| 2.30 | Triplet | 4H | -CH ₂-COO- |

| 1.62 | Multiplet | 4H | -CH₂-C H₂-COO- |

| 1.29 | Multiplet | 10H | -(CH ₂)₅- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.3 | C=O |

| 51.4 | -OCH₃ |

| 34.1 | -C H₂-COO- |

| 29.2 | -(C H₂)₅- |

| 24.9 | -CH₂-C H₂-COO- |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The spectrum of this compound is characterized by the strong absorptions typical of a long-chain aliphatic ester.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2855 | Strong | C-H stretching (alkane) |

| 1740 | Strong | C=O stretching (ester) |

| 1465 | Medium | C-H bending (methylene) |

| 1170 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.[3] For this compound (Molecular Formula: C₁₃H₂₄O₄, Molecular Weight: 244.33 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 244 | Low | [M]⁺ (Molecular Ion) |

| 213 | Moderate | [M - OCH₃]⁺ |

| 185 | Moderate | [M - COOCH₃]⁺ |

| 143 | Moderate | [CH₃OOC(CH₂)₄]⁺ |

| 87 | High | [CH₃OOC(CH₂)₂]⁺ |

| 74 | Base Peak | McLafferty rearrangement product: [CH₃OC(OH)=CH₂]⁺ |

Experimental Protocols

The following protocols outline the general procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard 90° pulse.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled.

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat (Liquid/Melt): If the sample is a liquid or a low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (Solid): Grind a small amount of the solid sample with anhydrous KBr powder and press into a thin, transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mode: Transmittance.

Data Processing:

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Processing:

-

The total ion chromatogram (TIC) will show the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak is extracted and analyzed for the molecular ion and fragment ions.

-

Comparison with a mass spectral library (e.g., NIST) can aid in identification.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: MS Fragmentation of this compound.

References

An In-depth Technical Guide on the Natural Occurrence of Undecanedioic Acid and its Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid, a dicarboxylic acid with an eleven-carbon chain, and its corresponding esters are molecules of significant interest across various scientific disciplines, including drug development, polymer chemistry, and industrial applications. While their synthetic production and industrial uses are well-documented, their natural occurrence, biosynthesis, and metabolic roles are less comprehensively understood. This technical guide provides an in-depth exploration of the natural presence of undecanedioic acid and its esters, detailing their biological sources, biosynthetic pathways, and the analytical methodologies employed for their study.

Natural Occurrence of Undecanedioic Acid

Undecanedioic acid has been identified in a diverse range of organisms, from microorganisms to plants and animals, including humans. Its presence is often linked to the metabolism of fatty acids.

In Plants

Undecanedioic acid has been reported in several plant species. Notably, it is found in Aloe africana and Phaseolus vulgaris (common bean).[1] It has also been identified in Salvia officinalis (sage) and is considered a bioactive compound in the root of Polygala tenuifolia, a plant used in traditional medicine.[1][2] The presence of undecanedioic acid in these plants suggests a role in their metabolism or defense mechanisms.

In Animals

In the animal kingdom, undecanedioic acid has been detected in various tissues and fluids. It has been found in human aortic tissue, particularly in areas with advanced atherosclerotic lesions, where it is associated with the intercellular matrix.[1][3] Its presence in urine has also been reported, and its levels can be indicative of certain metabolic conditions.[1][3]

In Microorganisms

Certain microorganisms are capable of producing undecanedioic acid. For instance, species of the yeast Candida, such as Candida tropicalis, can produce this dicarboxylic acid through the fermentation of long-chain alkanes. This microbial production pathway is of significant interest for biotechnological applications.

Natural Occurrence of Undecanedioic Acid Esters

The natural occurrence of esters of undecanedioic acid is less extensively documented than the free acid. While synthetic esters of undecanedioic acid have widespread industrial applications as lubricants and plasticizers, their natural presence is not as well-established.[4] It is plausible that they exist as minor components of complex lipid mixtures in various organisms, resulting from the esterification of undecanedioic acid with naturally occurring alcohols. Further research is required to isolate and characterize naturally occurring undecanedioic acid esters from biological matrices.

Biosynthesis and Metabolism

The primary route for the biosynthesis of undecanedioic acid in animals is through the ω-oxidation of fatty acids. This metabolic pathway serves as an alternative to the more common β-oxidation, particularly when β-oxidation is impaired.[5][6]

ω-Oxidation of Fatty Acids

The ω-oxidation pathway involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid. This process typically occurs in the endoplasmic reticulum of liver and kidney cells.[5][6] The pathway can be summarized in the following key steps:

-

Hydroxylation: The initial step is the hydroxylation of the ω-carbon of a fatty acid, such as undecanoic acid, to form ω-hydroxyundecanoic acid. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes and requires NADPH and molecular oxygen.[5][6][7]

-

Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.[5][7]

-

Oxidation to Dicarboxylic Acid: Finally, the aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding undecanedioic acid.[5][7]

References

- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound Undecanedioic acid (FDB022300) - FooDB [foodb.ca]

- 4. UNDECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. byjus.com [byjus.com]

- 6. Omega oxidation - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

The Versatility of Long-Chain Dicarboxylic Acid Esters in Industrial Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acid esters (LC-DAE) are a class of versatile compounds with a growing range of industrial applications. Their unique molecular structure, characterized by two ester groups separated by a long aliphatic chain, imparts desirable properties such as excellent thermal and oxidative stability, low volatility, and good lubricity. These characteristics make them highly suitable for use as high-performance lubricants, environmentally friendly plasticizers, and key monomers in the synthesis of advanced polymers. This technical guide provides an in-depth overview of the core industrial applications of LC-DAE, presenting key performance data, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows.

Introduction

Long-chain dicarboxylic acids, typically containing 10 or more carbon atoms, serve as the foundational building blocks for LC-DAE. The esterification of these diacids with various alcohols results in a diverse family of esters with tunable physicochemical properties. The length of both the dicarboxylic acid and the alcohol chain, as well as the degree of branching in the alcohol, significantly influences the final properties of the ester, such as its viscosity, pour point, and plasticizing efficiency. This adaptability allows for the design of LC-DAE tailored to specific industrial requirements.

Core Industrial Applications

The primary industrial applications of long-chain dicarboxylic acid esters are concentrated in three main areas: high-performance lubricants, plasticizers for polymers, and as monomers for polymer synthesis.

High-Performance Lubricants

LC-DAE are increasingly utilized as base oils or additives in synthetic lubricants due to their superior performance characteristics compared to conventional mineral oils.[1] Their inherent polarity provides strong affinity to metal surfaces, forming a durable lubricating film that reduces friction and wear. Key advantages include high viscosity indices, good low-temperature fluidity (low pour points), and excellent thermal and oxidative stability.[1] These properties are critical in demanding applications such as automotive engine oils, hydraulic fluids, and industrial gear oils.[2]

Plasticizers for Polymers

In the polymer industry, LC-DAE serve as effective and often eco-friendly alternatives to traditional phthalate (B1215562) plasticizers, particularly for polyvinyl chloride (PVC).[3][4] They enhance the flexibility, durability, and workability of the polymer by reducing the intermolecular forces between polymer chains.[5] The choice of dicarboxylic acid and alcohol components allows for the fine-tuning of plasticizer performance, including its compatibility with the polymer matrix and its resistance to migration.[3][6] Esters of dicarboxylic acids are known to impart good low-temperature flexibility to PVC products.[3]

Monomers for Polymer Synthesis

Long-chain dicarboxylic acids and their esters are important monomers in the production of various polymers, including polyamides (nylons) and polyesters. The long aliphatic chain of the diacid contributes to the flexibility and toughness of the resulting polymer. These polymers find use in a wide array of applications, from engineering plastics and fibers to adhesives and coatings.

Quantitative Performance Data

The following tables summarize the key performance data of various long-chain dicarboxylic acid esters in their primary applications.

Lubricant Properties

| Ester Name | Dicarboxylic Acid | Alcohol | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (OT, °C) | Coefficient of Friction (COF) |

| Di-2-ethylhexyl dodecanedioate (B1236620) (D2EHD) | Dodecanedioic acid | 2-ethyl-1-hexanol | 19.98 | 5.4 | - | - | 200 | - | 0.11 @ 40°C, 0.17 @ 100°C |

| Di-2-ethylbutyl dodecanedioate (D2EBD) | Dodecanedioic acid | 2-ethyl-1-butanol | - | - | - | - | 190 | 216 | - |

| Dioleyl dodecanedioate (DOlD) | Dodecanedioic acid | Oleyl alcohol | - | - | - | - | 305 | 183 | - |

| Di-2-ethoxyethyl sebacate (B1225510) (DI2ETHES) | Sebacic acid | 2-ethoxyethanol | - | - | >160 | -30 | >260 | - | - |

Data sourced from multiple studies.[1][7][2] Note that direct comparison may be limited due to variations in experimental conditions.

Plasticizer Performance in PVC

| Plasticizer Name | Dicarboxylic Acid | Alcohol | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Dibutoxyethyl sebacate (DBES) | Sebacic acid | Butoxyethanol | Lower than DEHP & DOA | - | Higher than DEHP & DOA |

| Di-2-ethylhexyl suberate (B1241622) (D2EHSu) | Suberic acid | 2-ethylhexanol | - | - | - |

| Di-2-ethylhexyl azelate (D2EHAz) | Azelaic acid | 2-ethylhexanol | - | - | - |

| Di-2-ethylhexyl sebacate (D2EHSe) | Sebacic acid | 2-ethylhexanol | - | - | - |

Data indicates comparative performance.[3][4][6] Quantitative values can vary based on the specific PVC formulation and testing conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of long-chain dicarboxylic acid esters.

Synthesis of Long-Chain Dicarboxylic Acid Esters via Dean-Stark Distillation

This protocol describes a common method for the synthesis of LC-DAE.[2]

Materials:

-

Long-chain dicarboxylic acid (e.g., dodecanedioic acid)

-

Alcohol (e.g., 2-ethyl-1-hexanol)

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Toluene (B28343) (as an azeotropic solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Dean-Stark apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Combine the long-chain dicarboxylic acid, a molar excess of the alcohol (typically a 2:1 to 3:1 molar ratio of alcohol to diacid), the acid catalyst (e.g., 1-2% by weight of the reactants), and toluene in a round-bottom flask equipped with a magnetic stir bar.

-

Assemble the Dean-Stark apparatus and a condenser on top of the flask.

-

Heat the mixture to reflux with vigorous stirring. The water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with the sodium bicarbonate solution to neutralize the acid catalyst, followed by water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the toluene and any excess alcohol under reduced pressure using a rotary evaporator to yield the crude long-chain dicarboxylic acid ester.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Evaluation of Lubricant Properties

The following ASTM standard methods are commonly used to evaluate the performance of LC-DAE as lubricants:

-

Kinematic Viscosity and Viscosity Index: ASTM D445 and ASTM D2270 are used to determine the kinematic viscosity at different temperatures (typically 40°C and 100°C) and calculate the viscosity index, which indicates the effect of temperature on viscosity.[7]

-

Pour Point: ASTM D97 is used to determine the lowest temperature at which the lubricant will flow.

-

Flash Point: ASTM D92 (Cleveland Open Cup) or ASTM D93 (Pensky-Martens Closed Cup) is used to determine the temperature at which the lubricant gives off enough vapor to ignite in the presence of a flame.

-

Oxidative Stability: Pressure Differential Scanning Calorimetry (PDSC) can be used to determine the oxidation induction temperature.[2]

-

Tribological Properties (Friction and Wear): ASTM D4172 (Four-Ball Wear Test) is used to evaluate the wear-preventive characteristics of the lubricant.[2] A rheometer with a ball-on-disc or pin-on-disc setup can be used to determine the coefficient of friction under various conditions.[2]

Evaluation of Plasticizer Performance in PVC

The following standard methods are used to assess the effectiveness of LC-DAE as plasticizers in PVC formulations:

-

Sample Preparation: PVC formulations are prepared by mixing PVC resin, the plasticizer, and other additives (e.g., stabilizers, fillers) in a two-roll mill or an internal mixer. The compounded material is then compression molded into sheets of a specified thickness.

-

Tensile Properties: ASTM D638 or ASTM D882 is used to measure the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films.[5]

-

Glass Transition Temperature (Tg): Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature, which is a key indicator of plasticizer efficiency. A lower Tg indicates better plasticizing effect.

-

Migration Resistance: The resistance of the plasticizer to migrate out of the PVC matrix can be evaluated by solvent extraction methods or by measuring the weight loss of the plasticized PVC after exposure to specific conditions (e.g., heat, contact with other materials).

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and evaluation of long-chain dicarboxylic acid esters.

Caption: Workflow for the synthesis of long-chain dicarboxylic acid esters.

Caption: Workflow for the evaluation of LC-DAE as lubricants.

Caption: Workflow for evaluating LC-DAE as PVC plasticizers.

Conclusion

Long-chain dicarboxylic acid esters are a valuable class of chemicals with significant and expanding industrial applications. Their versatility, stemming from the ability to tailor their properties through the selection of diacid and alcohol precursors, makes them suitable for high-performance lubricants, eco-friendly plasticizers, and as building blocks for advanced polymers. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working in these fields, facilitating further innovation and application development of these remarkable compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ukm.my [ukm.my]

- 3. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester | MDPI [mdpi.com]

- 4. ukm.my [ukm.my]

- 5. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 6. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emerald.com [emerald.com]

Dimethyl undecanedioate as a monomer for polymerization

An In-Depth Technical Guide to Dimethyl Undecanedioate as a Monomer for Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a cornerstone of biodegradable and biocompatible polymers, with significant applications in the biomedical and pharmaceutical fields.[1][2] Their utility in drug delivery systems, tissue engineering scaffolds, and implantable medical devices stems from their tunable mechanical properties, controlled degradation profiles, and the non-toxic nature of their degradation byproducts.[3][4] Long-chain aliphatic polyesters, in particular, offer enhanced flexibility and hydrophobicity compared to their short-chain counterparts.

This technical guide focuses on this compound (DMUD), a C11 dimethyl ester, as a valuable monomer for the synthesis of long-chain aliphatic polyesters. The polymerization of DMUD, typically with various diols, yields poly(alkylene undecanedioate)s, materials poised for advanced applications where biodegradability and specific mechanical properties are paramount. This document provides a comprehensive overview of the monomer's properties, detailed polymerization protocols, characterization techniques, and the properties of the resulting polymers, serving as a critical resource for professionals in materials science and drug development.

Monomer Profile: this compound (DMUD)

This compound is the dimethyl ester of undecanedioic acid. Its structure features a backbone of nine methylene (B1212753) units flanked by two methyl ester groups, making it an ideal candidate for polycondensation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 4567-98-0 | [5] |

| Molecular Formula | C₁₃H₂₄O₄ | [5] |

| Molecular Weight | 244.33 g/mol | [5] |

| IUPAC Name | This compound | -- |

| Synonyms | Dimethyl 1,9-nonanedicarboxylate | [5] |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -801.25 kJ/mol | [5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -409.26 kJ/mol | [5] |

Polymerization of this compound

The most common method for synthesizing high-molecular-weight polyesters from dimethyl dicarboxylates and diols is the two-stage melt polycondensation process.[6] This process involves an initial transesterification step to form low-molecular-weight oligomers, followed by a polycondensation step under high vacuum and temperature to increase the polymer chain length.

Two-Stage Melt Polycondensation Workflow

The process begins with the transesterification of this compound with a suitable diol (e.g., 1,4-butanediol, 1,6-hexanediol) in the presence of a catalyst. This first stage is performed at elevated temperatures under an inert atmosphere, leading to the formation of methanol (B129727) as a byproduct, which is distilled off. The second stage involves increasing the temperature and applying a high vacuum to facilitate the removal of excess diol and promote the condensation of the oligomers into a high-molecular-weight polymer.

References

- 1. plasticsengineering.org [plasticsengineering.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, properties and biomedical applications of hydrolytically degradable materials based on aliphatic polyesters and polycarbonates - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Undecanedioic acid, dimethyl ester (CAS 4567-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Polyesters derived from bio-based eugenol and 10-undecenoic acid: synthesis, characterization, and structure–property relationships - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Alchemical Transformation of Dimethyl Undecanedioate: A Technical Guide to Macrocyclic Musk Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl undecanedioate, a readily available linear diester, serves as a pivotal precursor in the synthesis of high-value macrocyclic musks, a class of compounds indispensable to the fragrance industry for their unique olfactory properties and fixative capabilities. This technical guide delineates the potential applications of this compound in the creation of these sought-after fragrance ingredients. We provide a comprehensive overview of the synthetic pathways, detailed experimental protocols for key transformations, and a quantitative analysis of the expected yields. The organoleptic properties of the resulting macrocyclic ketones are also discussed. This document aims to be an in-depth resource for professionals engaged in the research and development of novel fragrance compounds.

Introduction

The allure of musk fragrances has captivated humanity for centuries. Originally sourced from the glands of the musk deer, ethical and economic considerations have driven the chemical industry to develop synthetic alternatives. Among these, macrocyclic musks, characterized by a large ring structure (typically 14-18 carbon atoms), are highly prized for their sensual, warm, and long-lasting scent profiles. This compound, with its C11 carbon backbone, presents an ideal and economically viable starting point for the construction of these complex macrocycles. This guide will focus on the transformation of this compound into cyclopentadecanone (B167302) (Exaltone®), a commercially significant macrocyclic musk.

Synthetic Pathways

The primary route for converting this compound into a macrocyclic ketone involves an intramolecular cyclization reaction. Two prominent methods for achieving this are the Acyloin condensation and the Ruzicka large-ring synthesis.

Acyloin Condensation Pathway

The Acyloin condensation is a reductive coupling of two ester groups in the presence of metallic sodium to form an α-hydroxy ketone, known as an acyloin.[1][2] When applied to a diester such as this compound, an intramolecular reaction is favored, leading to the formation of a cyclic acyloin. This intermediate is then reduced to the corresponding macrocyclic ketone. A modification of this reaction, known as the Rühlmann-Ziebarth procedure, utilizes chlorotrimethylsilane (B32843) to trap the enediolate intermediate, which significantly improves the yields of large-ring formation.[3]

Ruzicka Large-Ring Synthesis

An alternative, though often lower-yielding, approach is the Ruzicka cyclization.[4][5] This method involves the thermal decomposition of the thorium or cerium salt of the corresponding dicarboxylic acid (undecanedioic acid, obtained by hydrolysis of this compound). The high temperatures promote an intramolecular ketonic decarboxylation to yield the macrocyclic ketone directly.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of cyclopentadecanone from this compound via the Acyloin condensation pathway.

Synthesis of 2-Hydroxycyclopentadecanone (B1633044) via Acyloin Condensation

Materials:

-

This compound

-

Sodium metal, finely dispersed

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Anhydrous toluene (B28343)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Nitrogen gas (inert atmosphere)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium metal dispersion under a nitrogen atmosphere.

-

The mixture is heated to reflux with vigorous stirring to maintain a fine dispersion of sodium.

-

A solution of this compound and freshly distilled chlorotrimethylsilane in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of 4-6 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour.

-

The mixture is then cooled to room temperature, and any excess sodium is carefully quenched by the slow addition of methanol.

-

The resulting mixture is hydrolyzed by the addition of a 5% aqueous HCl solution with stirring.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-hydroxycyclopentadecanone (acyloin).

Reduction of 2-Hydroxycyclopentadecanone to Cyclopentadecanone (Exaltone®)

Materials:

-

Crude 2-hydroxycyclopentadecanone

-

Zinc dust (amalgamated)

-

Concentrated hydrochloric acid

-

Toluene

Procedure (Clemmensen Reduction):

-

The crude 2-hydroxycyclopentadecanone is dissolved in toluene.

-

Amalgamated zinc dust and concentrated hydrochloric acid are added to the solution.

-

The mixture is heated at reflux with vigorous stirring for 24 hours. Additional portions of hydrochloric acid may be added during the reaction to maintain its concentration.

-

After cooling to room temperature, the mixture is diluted with water and the organic layer is separated.

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude cyclopentadecanone can be purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of cyclopentadecanone from this compound. The data is extrapolated from procedures for analogous diesters.[6]

| Parameter | Step 1: Acyloin Condensation | Step 2: Clemmensen Reduction |

| Starting Material | This compound | 2-Hydroxycyclopentadecanone |

| Key Reagents | Sodium, Chlorotrimethylsilane | Amalgamated Zinc, HCl |

| Solvent | Toluene | Toluene |

| Reaction Temperature | Reflux (~111 °C) | Reflux (~111 °C) |

| Reaction Time | 4-8 hours | 24 hours |

| Typical Yield | >70% | ~80-90% |

| Overall Yield | - | ~56-63% |

Organoleptic Properties of Cyclopentadecanone (Exaltone®)

Cyclopentadecanone, the product of this synthesis, is a highly valued macrocyclic musk with a rich and complex odor profile. Its key olfactory characteristics are:

-

Primary Note: A powerful, warm, and sweet musk scent.

-

Nuances: Powdery, slightly animalic, and elegant.

-

Performance: Excellent fixative, enhancing the longevity and radiance of other fragrance ingredients. It is known to improve the "wearability" of a perfume.

Visualization of Synthetic Pathways

Acyloin Condensation Pathway

Caption: Synthesis of Exaltone® via Acyloin Condensation.

Experimental Workflow

References

Health and safety information for Dimethyl undecanedioate

An In-depth Technical Guide on the Health and Safety of Dimethyl Undecanedioate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and should not be used as a substitute for a formal risk assessment or the advice of a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound (CAS No. 4567-98-0) is a dimethyl ester of undecanedioic acid.[1] It is primarily used in laboratory research and as a chemical intermediate.[2] Understanding its health and safety profile is crucial for ensuring safe handling and use in research and development settings. This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on data relevant to a scientific audience.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1][2][3] Multiple sources indicate that it does not meet the criteria for GHS hazard classification.[3]

GHS Label Elements:

-

Hazard Pictograms: Not applicable[1]

-

Signal Word: Not applicable[1]

-

Hazard Statements: Not applicable[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C13H24O4 | [1] |

| Molecular Weight | 244.33 g/mol | [1][3] |

| CAS Number | 4567-98-0 | [1] |

| Appearance | Liquid or Solid | [4][5] |

| Melting Point | 17-19 °C | [4] |

| Boiling Point | 123-124 °C at 2 mmHg | [4][6] |

| Density | 0.983 g/mL at 20 °C | [4][6] |

| Flash Point | 109 °C | [4] |

| Solubility in Water | Not soluble | [1] |

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The available safety data sheets indicate a low toxicity profile.[1]

| Toxicological Endpoint | Summary of Findings | Source(s) |

| Acute Toxicity | Not classified as an acutely toxic substance. Ingestion of large amounts may cause nausea and vomiting. | [1] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. Minor irritation may occur in susceptible individuals. | [1] |

| Serious Eye Damage/Irritation | Not classified as an eye irritant. Precautionary rinsing with water is recommended upon contact. | [1] |

| Respiratory or Skin Sensitization | Not considered to be a sensitizer. | [1] |

| Germ Cell Mutagenicity | No mutagenic effects have been reported. | [1] |

| Carcinogenicity | No carcinogenic effects have been reported. | [1] |

| Reproductive Toxicity | No reproductive toxic effects have been reported. | [1] |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No specific target organ toxicity has been reported. | [1] |

Experimental Protocols: No specific experimental protocols for toxicological studies on this compound were found in the reviewed literature. The toxicological summaries are based on classifications from suppliers and databases.

First Aid Measures

In case of exposure, the following first aid measures are recommended.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | If fumes from the heated product are inhaled, move the individual to fresh air and let them rest. If symptoms persist, seek medical attention. | [1][2] |

| Skin Contact | Normal washing of the skin with soap and water is generally sufficient. If irritation occurs, seek medical attention. Remove contaminated clothing. | [1][2] |

| Eye Contact | As a precaution, rinse the eyes thoroughly with water for at least 15 minutes. If symptoms occur, consult a physician. | [1][2] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. If a large amount is ingested, or if symptoms occur, seek medical attention. | [1][2] |

Handling, Storage, and Personal Protection

Handling:

-

Follow standard good laboratory practices.[1]

-

Avoid contact with skin and eyes.[2]

-

Ensure adequate ventilation.[2]

-

Keep containers tightly closed when not in use.[1]

-

Avoid the formation of dust and aerosols.[2]

Storage:

-

Keep away from incompatible materials such as strong oxidizers.[1]

Personal Protective Equipment (PPE): While no specific occupational exposure limits have been established, the use of standard PPE is recommended.

| PPE Type | Recommendation | Source(s) |

| Eye/Face Protection | Safety glasses with side shields or goggles are recommended, especially when there is a risk of splashing. | [2] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. | [2] |

| Respiratory Protection | Respiratory protection is generally not required under normal use with adequate ventilation. In case of aerosol or dust formation, or when heating the substance, a suitable respirator may be necessary. | [1][2] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

-

Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide.[1]

-

Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment. Ensure adequate ventilation.[1][2]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[1][2] For large spills, dike the area to prevent spreading.[1]

Stability and Reactivity

-

Reactivity: The product is not expected to be reactive under normal conditions.[1]

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide and carbon dioxide.[1]

Conclusion

This compound is a chemical with a low hazard profile based on available data. It is not classified as hazardous under GHS and has no specific reported toxicity. However, the lack of comprehensive, publicly available toxicological studies necessitates adherence to standard safe laboratory practices. Researchers, scientists, and drug development professionals should handle this substance with the care afforded to all laboratory chemicals, utilizing appropriate personal protective equipment and working in well-ventilated areas. Always consult the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

Thermal Stability of Dimethyl Undecanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of dimethyl undecanedioate. While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, this document outlines the standard methodologies and expected thermal behavior based on analogous long-chain dicarboxylic acid esters. The guide details the established experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are critical for assessing the thermal stability of such compounds. Furthermore, it presents a logical experimental workflow for this determination and discusses the anticipated decomposition products. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to ensure its safe handling and application in various processes.

Introduction

This compound, a dicarboxylic acid methyl ester, finds applications in various chemical syntheses, including the production of polymers, lubricants, and as a plasticizer. Its thermal stability is a critical parameter that dictates its storage conditions, processing temperatures, and overall safety in handling. Understanding the decomposition temperature and the nature of its degradation products is paramount for its use in research, development, and manufacturing. This guide synthesizes the available safety information with established analytical protocols for evaluating the thermal stability of similar organic esters.

Physicochemical and Safety Data

While detailed studies on the thermal decomposition of this compound are limited, existing safety data sheets (SDS) provide some essential physical and safety information. It is important to note that the decomposition temperature is often not reported in these documents.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄O₄ | N/A |

| Molecular Weight | 244.33 g/mol | N/A |

| Boiling Point | 123-124 °C @ 2 mmHg | [1][2][3] |

| Melting Point | 17-19 °C | [1][2][3] |

| Flash Point | 109.0 °C (closed cup) | [2][3] |

| Decomposition Temperature | No data available | [1][4][5] |

| Stability | Stable under normal storage and handling conditions. | [4][5] |

| Incompatible Materials | Oxidizing agents. | [4][5] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂) (upon combustion). | [4][5] |

Experimental Protocols for Determining Thermal Stability

The thermal stability of this compound can be rigorously evaluated using standard thermoanalytical techniques. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-